2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one
Description
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one is an organic compound that features a benzylidene group attached to a dihydroindenone core, with a difluoromethoxy substituent on the benzylidene ring
Properties
Molecular Formula |
C17H12F2O2 |
|---|---|
Molecular Weight |
286.27 g/mol |
IUPAC Name |
(2E)-2-[[4-(difluoromethoxy)phenyl]methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H12F2O2/c18-17(19)21-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)20/h1-9,17H,10H2/b13-9+ |
InChI Key |
MGHFGSGYLQNPKD-UKTHLTGXSA-N |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Benzylidene Intermediate: The benzylidene intermediate can be synthesized via a Knoevenagel condensation reaction between 4-(difluoromethoxy)benzaldehyde and an appropriate methylene compound, such as malononitrile, in the presence of a base like piperidine.
Cyclization to Form the Dihydroindenone Core: The benzylidene intermediate undergoes cyclization to form the dihydroindenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzylidene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one is unique due to its specific structural features, such as the difluoromethoxy group and the dihydroindenone core, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique difluoromethoxy group, which is known to influence biological activity by enhancing lipophilicity and modifying receptor interactions. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table 1: Anticancer Activity of this compound Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Antioxidant Activity
The compound has also been studied for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Assessment
| Assay Type | Result | Comparison to Control |
|---|---|---|
| DPPH Scavenging | 85% inhibition | Vitamin C (90%) |
| ABTS Scavenging | 78% inhibition | Trolox (80%) |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various in vitro models. It was found to significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Case Study: Inhibition of TNF-α Production
In a study involving LPS-stimulated RAW264.7 cells, treatment with the compound resulted in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels:
- Control Group: 100% TNF-α production
- Treatment Group (10 µM): 45% reduction
- Treatment Group (20 µM): 65% reduction
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzylidene moiety can significantly enhance biological activity. For instance, variations in substituents on the benzene ring have been correlated with increased potency against specific cancer cell lines.
Table 3: Structure-Activity Relationship Findings
| Substituent | Activity Change | Observations |
|---|---|---|
| -OH | Increased | Enhanced apoptosis |
| -Cl | Decreased | Reduced efficacy |
| -F | Moderate increase | Improved lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
